molecular formula C8H12N4O3S B3097878 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid CAS No. 1322605-23-1

2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid

Cat. No.: B3097878
CAS No.: 1322605-23-1
M. Wt: 244.27
InChI Key: ZRCPFKKEEYWCTM-UHFFFAOYSA-N
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Description

The compound 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid (CAS: 83244-81-9) is a thiadiazole derivative characterized by a 5-methyl-substituted 1,3,4-thiadiazole core. This heterocyclic ring is linked via an amino group to a 2-oxoethyl chain, which is further functionalized with a methylamino group and an acetic acid moiety. Safety data indicate it requires careful handling due to its chemical reactivity .

Properties

IUPAC Name

2-[methyl-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3S/c1-5-10-11-8(16-5)9-6(13)3-12(2)4-7(14)15/h3-4H2,1-2H3,(H,14,15)(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCPFKKEEYWCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid represents a novel derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 5-methyl-1,3,4-thiadiazole moiety linked to an amino acetic acid structure. This unique arrangement is expected to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
2-Mercapto-5-methyl-1,3,4-thiadiazoleMethicillin-resistant Staphylococcus aureus
Thiadiazole derivativesVancomycin-resistant Enterococcus faecium
N-phenylthiourea derivativesBroad-spectrum antifungal activity

Anticancer Activity

The anticancer properties of 1,3,4-thiadiazole derivatives have been extensively documented. In vitro studies indicate that several derivatives exhibit significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several thiadiazole derivatives on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results demonstrated that:

  • Compound A : 39.8% viability reduction in Caco-2 cells.
  • Compound B : No significant effect on A549 cells but reduced viability in Caco-2 cells by 56.9% .

The mechanisms through which these compounds exert their biological effects may involve:

  • Inhibition of DNA Synthesis : Thiadiazole derivatives can interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Apoptosis Induction : Certain derivatives induce programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents on Thiadiazole Functional Groups/Linkages Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid (Target Compound) 5-Methyl Amino-oxoethyl-methyl-amino-acetic acid C₇H₉N₃O₃S 215.23 Solid; pKa ~5.63 (predicted); requires GHS handling
Ethyl 2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate 5-Methoxymethyl Ethyl ester, amino-oxoacetate C₈H₁₁N₃O₄S 245.26 Higher lipophilicity (ester group); density 1.408 g/cm³
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid 5-Methyl Methoxy-acetic acid C₆H₈N₂O₃S 188.21 Enhanced solubility due to methoxy linkage
{[4-(2-Methylphenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl]thio}acetic acid 4-(2-Methylphenyl), 5-thioxo Thio-acetic acid C₁₁H₁₀N₂O₂S₃ 298.40 Planar structure; potential redox activity from thio groups
2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)-2-oxo-N-(3,4-dimethoxybenzylidene)acetamide 5-Phenyl Benzylidene hydrazide, oxoacetamide C₁₉H₁₇N₅O₃S 403.43 Extended conjugation; possible antifungal activity

Key Observations :

  • Substituent Effects : The 5-methyl group on the thiadiazole ring (target compound) enhances steric bulk compared to analogs like the 5-methoxymethyl derivative. This may influence binding affinity in biological targets.
  • Solubility and Reactivity : Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, whereas carboxylic acid variants (target compound, ) are more polar, impacting bioavailability.
  • Bioactivity : Thio-linked analogs (e.g., ) may engage in disulfide bonding, relevant to antimicrobial or redox-modulating activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid and its derivatives?

  • Methodology : A two-step synthesis is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Introduce substituents via alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. For example, alkylating reagents like methyl groups or acetic acid derivatives can be used to functionalize the thiadiazole ring .

  • Optimization : Use sodium acetate as a catalyst during reflux in acetic acid to enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • 1H NMR : Essential for confirming the methyl, amino, and acetic acid moieties (e.g., δ 4.34 ppm for methylene protons adjacent to the amide group) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 325.0 [M-H]⁻ for analogous compounds) .

Q. What are the key challenges in achieving high purity during synthesis?

  • Purification Steps :

  • Recrystallize from DMF/acetic acid mixtures to remove byproducts .
  • Monitor purity via TLC with silica gel plates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • ICReDD Approach : Combine quantum chemical reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent selection, catalyst efficiency) .
  • Example : Predict transition states for alkylation steps to minimize side reactions .

Q. How do structural modifications (e.g., alkylation or substitution on the thiadiazole ring) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Anticancer Activity : Bulkier alkyl groups (e.g., isobutyl) may enhance cytotoxicity by improving membrane permeability .
  • Anticonvulsant Effects : Electron-withdrawing substituents (e.g., halogens) on the thiadiazole ring can modulate GABA receptor interactions .
    • Data Source : Compare IC₅₀ values of derivatives in cell-based assays .

Q. How can contradictory biological activity data across studies be resolved?

  • Experimental Variables to Standardize :

  • Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) .
  • Cell Lines : Use isogenic models to reduce variability in anticancer studies .
    • Statistical Analysis : Apply multivariate regression to isolate substituent effects from noise .

Q. What in silico strategies predict binding modes for this compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like β-lactamases (for antimicrobial activity) or kinase domains (anticancer) .
  • Example : Docking poses of analogous compounds show hydrogen bonding with active-site serine residues in enzymes .

Q. How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Strategies :

Prodrug Design : Esterify the acetic acid moiety to enhance intestinal absorption .

Salt Formation : Synthesize potassium or sodium salts to improve aqueous solubility .

  • Analytical Validation : Use HPLC-DAD to quantify solubility and stability .

Data Contradiction Analysis

Q. Why do some studies report high anticonvulsant activity while others show negligible effects?

  • Potential Factors :

  • Substituent Position : Methyl groups at position 5 vs. position 2 on the thiadiazole ring may alter receptor binding .
  • Animal Models : Differences in blood-brain barrier permeability across species .
    • Resolution : Conduct head-to-head comparisons of positional isomers in standardized seizure models .

Methodological Best Practices

  • Synthesis Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously .
  • Biological Assays : Include positive controls (e.g., valproic acid for anticonvulsant studies) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid

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